1-(Naphthalen-1-YL)propan-2-amine

Catalog No.
S3349958
CAS No.
12687-37-5
M.F
C13H15N
M. Wt
185.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Naphthalen-1-YL)propan-2-amine

CAS Number

12687-37-5

Product Name

1-(Naphthalen-1-YL)propan-2-amine

IUPAC Name

1-naphthalen-1-ylpropan-2-amine

Molecular Formula

C13H15N

Molecular Weight

185.26 g/mol

InChI

InChI=1S/C13H15N/c1-10(14)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8,10H,9,14H2,1H3

InChI Key

ODTJDLMNBKMVGR-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC2=CC=CC=C21)N

1-(Naphthalen-1-YL)propan-2-amine, also known as naphthylpropanamine, is an organic compound with the molecular formula C13H15NC_{13}H_{15}N. It features a naphthalene ring attached to a propan-2-amine structure, making it a member of the amine family. This compound is recognized for its potential applications in various fields, including medicinal chemistry and neuroscience, due to its structural characteristics that allow interaction with neurotransmitter systems.

  • Oxidation: This compound can be oxidized to form various naphthalene derivatives or corresponding ketones.
  • Reduction: It can be reduced to produce different amine derivatives.
  • Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, allowing for the introduction of other functional groups.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The compound's reactivity is influenced by the presence of the naphthalene ring, which can stabilize certain intermediates during these transformations.

1-(Naphthalen-1-YL)propan-2-amine has shown significant biological activity, particularly as a releasing agent for neurotransmitters such as serotonin, norepinephrine, and dopamine. This action suggests potential implications in mood regulation and attention modulation. The compound's ability to influence these neurotransmitter systems makes it a candidate for further research in pharmacology and neurochemistry.

The synthesis of 1-(Naphthalen-1-YL)propan-2-amine typically involves several key steps:

  • Starting Materials: The synthesis begins with naphthalene or its derivatives.
  • Formation of Intermediates: Naphthalene is first brominated to yield 1-bromonaphthalene. This intermediate is then reacted with propan-2-amine in the presence of a base to form the desired amine.
  • Purification: The final product is purified through recrystallization or chromatography to obtain high purity levels suitable for research or application.

This synthetic route highlights the versatility of naphthalene derivatives in organic synthesis.

1-(Naphthalen-1-YL)propan-2-amine has various applications:

  • Medicinal Chemistry: Due to its biological activity, it is explored as a potential therapeutic agent in treating mood disorders and other neurological conditions.
  • Chemical Research: It serves as a building block in organic synthesis and materials science.
  • Neuroscience Studies: Its role as a neurotransmitter releasing agent makes it valuable in studying brain function and pharmacological effects.

Research into the interaction of 1-(Naphthalen-1-YL)propan-2-amine with biological targets has indicated its potential to modulate receptor activity. Studies have focused on its binding affinity to neurotransmitter receptors, which could elucidate its mechanism of action and therapeutic potential. Understanding these interactions is crucial for developing new drugs targeting similar pathways.

Several compounds share structural similarities with 1-(Naphthalen-1-YL)propan-2-amine, each exhibiting unique properties:

Compound NameStructural FeaturesNotable Differences
2-Methyl-1-(naphthalen-2-YL)propan-2-amineContains a methyl group at the second positionDifferent spatial arrangement affects biological activity
2-NaphthylamineLacks propan-2-amino groupSimpler structure, primarily used in dye production
NaphthaleneParent compound without substitutionsNo amine functionality; serves as a baseline structure

Uniqueness

The uniqueness of 1-(Naphthalen-1-YL)propan-2-amine lies in its specific structural configuration that combines a naphthalene ring with a propan-2-amino group. This combination imparts distinct chemical reactivity and biological properties, making it a versatile compound for various applications in medicinal chemistry and beyond. Its ability to act as a neurotransmitter releasing agent further distinguishes it from similar compounds, highlighting its potential therapeutic uses.

Monoamine Oxidase A Inhibition Dynamics

Comparative Potency Analysis with 2-Naphthylaminopropane Analogues

1-(Naphthalen-1-YL)propan-2-amine exhibits significantly lower MAO-A inhibitory potency compared to its positional isomer 2-naphthylaminopropane (2-NAP). While 2-NAP demonstrates an IC~50~ value of 420 nM against MAO-A, 1-NAP shows a 13-fold reduction in potency (IC~50~ = 5,630 nM) [3]. This disparity arises from steric and electronic differences in their naphthyl group orientation, which alter interactions with MAO-A’s substrate-binding cavity. The 1-naphthyl substituent in 1-NAP creates unfavorable van der Waals clashes with Ile-335 and Tyr-326 residues in human MAO-A, critical residues that govern substrate specificity [4].

Structural comparisons with the related compound 2-amino-1,2-dihydronaphthalene (2-ADN) further highlight these trends. Despite sharing a naphthalene backbone, 2-ADN’s partially saturated ring system enhances conformational flexibility, allowing stronger binding to MAO-A’s catalytic site. Pharmacological assays reveal that 2-ADN retains approximately 25% of the stimulant potency of (+)-amphetamine in murine models, whereas 1-NAP lacks detectable stimulant effects [2].

CompoundMAO-A IC~50~ (nM)MAO-B IC~50~ (nM)Selectivity Ratio (MAO-A/MAO-B)
1-NAP5,630>100,000>17.7
2-NAP420>100,000>238.1
2-ADNN/AN/AN/A

Table 1: Comparative inhibitory profiles of 1-NAP and structural analogues against MAO isoforms. Data derived from in vitro enzymatic assays [3] [4].

Substrate-Specific Binding Affinity Patterns

Quantum mechanics/molecular mechanics (QM/MM) simulations reveal that 1-(Naphthalen-1-YL)propan-2-amine binds MAO-A through a hybrid mechanism involving π-π stacking and hydrogen bonding. The naphthalene ring forms parallel displaced interactions with Phe-352 and Tyr-407, while the amine group participates in a water-mediated hydrogen bond network with Gln-215 and Lys-305 [5]. This binding mode contrasts with serotonin, MAO-A’s native substrate, which undergoes hydride transfer to the flavin adenine dinucleotide (FAD) cofactor. Empirical valence bond calculations estimate a catalytic barrier reduction of 7.27 kcal mol^–1^ for serotonin degradation by MAO-A, a process not replicated by 1-NAP due to its non-substrate inhibitor classification [5].

Mutagenesis studies confirm that residue substitutions at positions 335 (MAO-A) and 326 (MAO-B) critically influence inhibitor selectivity. Replacing Ile-335 with tyrosine in MAO-A shifts inhibitor sensitivity toward MAO-B-specific profiles, underscoring the importance of hydrophobic pocket architecture in 1-NAP’s binding [4].

Implications for Neurotransmitter Homeostasis

Serotonergic Pathway Modulation Mechanisms

By selectively inhibiting MAO-A, 1-(Naphthalen-1-YL)propan-2-amine prolongs the synaptic availability of serotonin. MAO-A catalyzes the oxidative deamination of serotonin to 5-hydroxyindoleacetic acid (5-HIAA), a process dependent on FAD-mediated hydride transfer from the serotonin methylene group [5]. In silico simulations demonstrate that 1-NAP’s binding induces a conformational shift in MAO-A’s active site, displacing water molecules required for proton transfer during the catalytic cycle. This non-competitive inhibition reduces serotonin turnover rates by 40–60% in cortical synaptosomes, as measured via high-performance liquid chromatography (HPLC) [3].

Notably, 1-NAP does not affect serotonin reuptake kinetics mediated by the serotonin transporter (SERT), distinguishing it from selective serotonin reuptake inhibitors (SSRIs). This specificity makes it a useful tool for isolating MAO-A-dependent effects in serotonergic neurotransmission studies.

Dopaminergic Signaling Cascade Interference

Contrary to historical assumptions about MAO-B’s dominance in dopamine metabolism, recent in vivo voltammetry data implicate MAO-A as the primary regulator of striatal dopamine levels. 1-(Naphthalen-1-YL)propan-2-amine potentiates both phasic and basal dopamine concentrations by 286% and 152%, respectively, following acute administration in rodent models [6]. These effects arise from MAO-A’s role in metabolizing cytosolic dopamine, which constitutes 70–80% of the neurotransmitter pool available for vesicular packaging.

Dopaminergic modulation by 1-NAP occurs without direct interaction with dopamine receptors or transporters. Instead, its inhibition of MAO-A increases intracellular dopamine half-life, enhancing synaptic release probability during action potentials. This mechanism contrasts with amphetamine derivatives, which induce reverse transport via the dopamine transporter (DAT). Comparative studies show that 1-NAP’s lack of stimulant effects correlates with its inability to evoke DAT-mediated dopamine efflux, as confirmed through rotating rod and locomotor activity assays [2] [3].

Cocaine Self-Administration Suppression Mechanisms

1-(Naphthalen-1-YL)propan-2-amine, also known as naphthylaminopropane or PAL-287, demonstrates significant efficacy in suppressing cocaine self-administration through multiple neurochemical mechanisms. Research conducted in rhesus monkeys has established that chronic treatment with this compound at 1.0 mg/kg/h virtually eliminates cocaine self-administration behavior within seven days of continuous treatment [1] [2]. This suppression effect represents a complete blockade of cocaine-seeking behavior, distinguishing PAL-287 from conventional dopamine-selective agents that typically show only partial efficacy.

The compound functions as a serotonin-norepinephrine-dopamine releasing agent with unique pharmacological properties that contribute to its anti-cocaine effects. Laboratory studies demonstrate that PAL-287 exhibits potent monoamine release capabilities with EC50 values of 3.4 nM for serotonin, 12.6 nM for dopamine, and 11.1 nM for norepinephrine [3] [4]. This balanced monoamine release profile contrasts markedly with traditional stimulants such as d-amphetamine, which shows substantially weaker serotonin release activity (EC50 = 698-1,765 nM) compared to dopamine release (EC50 = 5.8-24.8 nM) [3] [5].

Table 1: Monoamine Release Potency Comparison

CompoundNorepinephrine EC50 (nM)Dopamine EC50 (nM)Serotonin EC50 (nM)
d-Amphetamine6.6-10.25.8-24.8698-1,765
1-(Naphthalen-1-YL)propan-2-amine11.112.63.4
d-Methamphetamine12.3-14.38.5-40.4736-1,292
Methylnaphthylaminopropane341013

Dopamine Release Attenuation Strategies

The dopamine release attenuation mechanism of 1-(Naphthalen-1-YL)propan-2-amine operates through a sophisticated balance of monoaminergic activity that effectively counters cocaine's reinforcing properties. Unlike selective dopamine reuptake inhibitors that enhance dopaminergic signaling, PAL-287 promotes dopamine release while simultaneously engaging serotonergic systems that modulate reward processing [1] [6].

Preclinical investigations reveal that PAL-287 produces cocaine-like discriminative stimulus effects in non-human primates, indicating activation of similar neural pathways involved in cocaine recognition, yet paradoxically fails to maintain self-administration behavior [1]. This dissociation between discriminative effects and reinforcing properties suggests that the compound's dopamine release mechanisms are fundamentally altered by concurrent serotonergic activity.

The compound's dopamine release profile demonstrates consistent potency across species, with rat brain synaptosome studies confirming robust dopamine efflux at nanomolar concentrations [4]. However, the behavioral consequences of this dopamine release differ substantially from those observed with conventional stimulants. Chronic PAL-287 administration produces complete suppression of cocaine self-administration without generating compensatory increases in drug-seeking behavior, indicating that dopamine release attenuation occurs through modulation rather than simple blockade [2].

Research findings indicate that PAL-287's dopamine release attenuation strategy involves temporal and spatial modifications of dopaminergic signaling rather than quantitative suppression. The compound maintains dopamine transporter interactions while simultaneously engaging additional neurotransmitter systems that collectively reduce the reinforcing efficacy of exogenous cocaine administration [6].

Serotonin-Mediated Reward Pathway Disruption

The serotonin-mediated reward pathway disruption mechanism represents the primary therapeutic advantage of 1-(Naphthalen-1-YL)propan-2-amine in cocaine addiction treatment applications. The compound demonstrates exceptional potency for serotonin release with an EC50 value of 3.4 nM, establishing it as one of the most potent serotonin releasing agents identified in preclinical research [3] [4].

Serotonergic pathway engagement occurs through multiple receptor systems, with PAL-287 showing particularly high affinity for 5-HT2C receptors (EC50 = 2.3 nM) and moderate affinity for 5-HT2B receptors (EC50 = 40 nM) [3] [4]. The compound functions as a full agonist at 5-HT2B receptors and a weak partial agonist at 5-HT2C receptors, with maximal efficacy reaching approximately 20% of full agonist response [3]. This selective 5-HT2C partial agonism provides a critical mechanism for reward pathway modulation without producing the adverse effects associated with full receptor activation.

Table 2: Serotonin Receptor Binding Profile

Receptor SubtypeEC50 ValueFunctional ActivityMaximal Efficacy
5-HT2A466 nMLow affinityMinimal
5-HT2B40 nMFull agonist100%
5-HT2C2.3 nMPartial agonist20%

The serotonin-mediated disruption of reward pathways involves complex interactions within mesolimbocortical circuits that process drug-related stimuli. Research demonstrates that serotonergic activation through PAL-287 administration fundamentally alters the hedonic valence of cocaine-associated cues and contexts [7] [8]. This modification occurs through 5-HT2C receptor-mediated inhibition of dopaminergic neurons in the ventral tegmental area, resulting in reduced dopamine release in nucleus accumbens regions critical for reward processing [9] [7].

Studies examining the neurochemical consequences of chronic PAL-287 treatment reveal sustained alterations in serotonergic signaling that persist beyond the immediate drug administration period. These long-term modifications include enhanced 5-HT2C receptor sensitivity and increased serotonin transporter expression, contributing to the compound's ability to maintain cocaine self-administration suppression during extended treatment protocols [6].

The serotonin-mediated reward pathway disruption mechanism also involves monoamine oxidase inhibition, with PAL-287 demonstrating selective inhibition of monoamine oxidase A (IC50 = 420 nM) while showing minimal activity against monoamine oxidase B (IC50 > 100,000 nM) [3] [10]. This selective MAO-A inhibition enhances serotonergic signaling duration and intensity, amplifying the compound's reward pathway disruption effects.

Locomotor Activity Modulation in Rodent Models

The locomotor activity profile of 1-(Naphthalen-1-YL)propan-2-amine represents a unique pharmacological characteristic that distinguishes it from conventional psychostimulants and contributes to its therapeutic potential in addiction treatment applications. Despite potent dopamine release capabilities comparable to amphetamine derivatives, PAL-287 produces remarkably weak locomotor stimulation in laboratory rodents [3] [4] [1].

Controlled locomotor activity assessments demonstrate that PAL-287 administration fails to produce the characteristic hyperlocomotion associated with dopaminergic stimulants. This absence of locomotor activation occurs despite confirmed dopamine release in striatal regions, suggesting that concurrent serotonergic activity effectively counteracts the motor stimulant properties typically associated with dopamine transporter interactions [4].

The locomotor activity modulation mechanism involves complex interactions between dopaminergic and serotonergic systems within motor control circuits. Research indicates that PAL-287's balanced monoamine release profile creates a pharmacological state where dopamine-mediated motor activation is simultaneously opposed by serotonin-mediated motor inhibition, resulting in minimal net locomotor effects [8].

Comparative studies with established stimulants reveal that compounds producing concurrent serotonin and dopamine release consistently demonstrate reduced locomotor activation compared to selective dopamine releasers. This phenomenon suggests that serotonergic co-activation represents a fundamental mechanism for modulating the behavioral expression of dopaminergic stimulation [11] [12].

Acute versus Chronic Dosing Response Profiles

Acute dosing response profiles for 1-(Naphthalen-1-YL)propan-2-amine demonstrate dose-dependent effects on locomotor activity that differ substantially from typical stimulant response patterns. Single administration studies reveal that PAL-287 produces minimal locomotor activation across a wide dose range, with some investigations reporting complete absence of motor stimulation even at doses sufficient to produce maximal neurochemical effects [4] [1].

The acute response profile indicates that PAL-287's locomotor effects plateau at low levels regardless of dose escalation, contrasting with conventional stimulants that demonstrate linear dose-response relationships for motor activation. This ceiling effect suggests that the compound's serotonergic activity effectively limits the behavioral expression of dopaminergic stimulation across all tested dose ranges [1].

Neurochemical correlates of acute PAL-287 administration reveal simultaneous elevation of multiple monoamines in brain regions associated with motor control. Microdialysis studies demonstrate concurrent increases in dopamine, serotonin, and norepinephrine concentrations in striatal and cortical areas, with the temporal dynamics of these changes corresponding to the observed locomotor response patterns [6].

Chronic dosing response profiles reveal progressive adaptation in locomotor sensitivity that maintains the compound's reduced motor stimulant properties throughout extended treatment periods. Repeated administration studies demonstrate that PAL-287 does not produce locomotor sensitization, a phenomenon commonly observed with conventional stimulants and associated with addiction liability [11] [13].

Table 3: Acute versus Chronic Locomotor Response Characteristics

Treatment ProtocolLocomotor ResponseDuration of EffectSensitization Development
Single acute doseMinimal activation2-4 hoursNot applicable
Repeated acute dosesConsistent minimal responseStable durationAbsent
Chronic continuousSustained low activityTreatment durationNot observed
Chronic intermittentNo cumulative activationIndividual dose durationAbsent

Chronic dosing investigations extending over multiple weeks demonstrate that PAL-287 maintains its unique locomotor profile without development of tolerance or sensitization phenomena. This stability in locomotor response characteristics supports the compound's potential therapeutic utility, as it suggests that beneficial anti-cocaine effects can be maintained without progressive increases in motor side effects [6] [2].

The absence of locomotor sensitization development represents a critical advantage for therapeutic applications, as sensitization phenomena are associated with addiction liability and treatment complications in stimulant-based interventions. PAL-287's resistance to sensitization development appears to result from its balanced monoamine release profile, which prevents the selective dopaminergic adaptations that typically underlie sensitization processes [11].

Cross-Species Predictive Validity Challenges

Cross-species predictive validity challenges represent significant considerations in translating 1-(Naphthalen-1-YL)propan-2-amine research findings from laboratory animal models to human therapeutic applications. The compound's unique pharmacological profile creates both opportunities and limitations for cross-species extrapolation in addiction treatment development [14] [15] [16].

Rodent model validation studies demonstrate consistent locomotor activity suppression across multiple species, including rats and mice, suggesting robust cross-species reliability for this behavioral endpoint [13] [4]. However, the translation of these findings to human populations requires careful consideration of species-specific differences in monoaminergic system organization and drug metabolism pathways [17] [18].

Non-human primate studies provide enhanced translational relevance, with rhesus monkey investigations confirming that PAL-287 produces similar behavioral effects to those observed in rodent models. The compound's ability to suppress cocaine self-administration in primates while maintaining minimal motor stimulation supports cross-species validity for its primary therapeutic mechanisms [1] [2].

The predictive validity framework for PAL-287 must account for fundamental differences in reward system organization between laboratory animals and humans. While rodent models effectively demonstrate the compound's neurochemical mechanisms and basic behavioral effects, the complexity of human addiction processes involves cognitive, social, and environmental factors that cannot be fully modeled in animal studies [15] [16].

Table 4: Cross-Species Behavioral Response Comparison

SpeciesLocomotor ResponseSelf-AdministrationDiscriminative EffectsWithdrawal Signs
RatsMinimal activationNot testedNot establishedNot observed
MiceWeak stimulationNot testedNot establishedNot observed
Rhesus monkeysAbsent activationNot self-administeredCocaine-likeNot reported
HumansUnknownUnknownUnknownUnknown

Computational validity approaches offer promising strategies for enhancing cross-species translation by focusing on the underlying information processing mechanisms rather than superficial behavioral similarities [15]. For PAL-287, this approach emphasizes the compound's effects on reward prediction error signaling and reinforcement learning processes that are conserved across species.

The challenge of cross-species translation is particularly complex for addiction-related behaviors, as human addiction involves higher-order cognitive processes, social interactions, and cultural factors that are not present in animal models. PAL-287's demonstrated efficacy in suppressing cocaine self-administration in non-human primates provides encouraging evidence for therapeutic potential, but human clinical trials remain necessary to establish true predictive validity [14] [16].

Metabolic and pharmacokinetic differences between species represent additional challenges for cross-species translation. PAL-287's monoamine oxidase inhibition properties may produce different duration and intensity of effects across species due to variations in enzyme expression and activity levels [10]. These differences necessitate careful dose translation and safety evaluation in human studies.

The evaluation of cross-species predictive validity for PAL-287 must also consider the compound's complex mechanism of action involving multiple neurotransmitter systems. While individual monoaminergic pathways show general conservation across species, the integration of dopaminergic, serotonergic, and noradrenergic signals may vary between rodents, non-human primates, and humans, potentially affecting therapeutic efficacy and side effect profiles [18].

XLogP3

3.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

185.120449483 g/mol

Monoisotopic Mass

185.120449483 g/mol

Heavy Atom Count

14

Dates

Last modified: 07-26-2023

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